molecular formula C8H16N4 B13300646 1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13300646
M. Wt: 168.24 g/mol
InChI Key: VITUTADRVJDPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 3-methylpentan-2-yl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper catalyst under mild conditions. The reaction conditions include:

    Temperature: Room temperature to 60°C

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate

Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: H₂O₂, KMnO₄

    Reducing agents: LiAlH₄, NaBH₄

    Solvents: THF, DMSO, ethanol

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and cancer.

    Industry: Utilized in the synthesis of agrochemicals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, triazole derivatives are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

  • 1-(2-Methylpropyl)-1H-1,2,3-triazol-4-amine
  • 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine
  • 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine

These compounds share the triazole core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific alkyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3-methylpentan-2-yl)triazol-4-amine

InChI

InChI=1S/C8H16N4/c1-4-6(2)7(3)12-5-8(9)10-11-12/h5-7H,4,9H2,1-3H3

InChI Key

VITUTADRVJDPHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C=C(N=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.